Cas no 2034397-47-0 (N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide)

N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide
- 2034397-47-0
- N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzenesulfonamide
- F6507-5413
- AKOS032465714
-
- Inchi: 1S/C13H21NO4S/c1-11-6-5-7-12(8-11)19(15,16)14-9-13(2,18-4)10-17-3/h5-8,14H,9-10H2,1-4H3
- InChI Key: FTRDNYQYQVMBFH-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C)C=1)(NCC(C)(COC)OC)(=O)=O
Computed Properties
- Exact Mass: 287.11912932g/mol
- Monoisotopic Mass: 287.11912932g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 73Ų
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6507-5413-2mg |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-100mg |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-5μmol |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-30mg |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-25mg |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-15mg |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-20μmol |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-1mg |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-5mg |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6507-5413-75mg |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide |
2034397-47-0 | 75mg |
$208.0 | 2023-09-08 |
N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide Related Literature
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
Additional information on N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide
N-(2,3-Dimethoxy-2-Methylpropyl)-3-Methylbenzene-1-Sulfonamide: A Comprehensive Overview
N-(2,3-Dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide, also known by its CAS number 2034397-47-0, is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a sulfonamide group with a substituted benzene ring and a dimethoxypropyl group. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it valuable in research and industrial settings.
The sulfonamide group, a key feature of this compound, is known for its ability to form strong hydrogen bonds, which enhances its solubility in polar solvents. This property is particularly useful in pharmaceutical applications where solubility is critical for drug delivery. The benzene ring, substituted with a methyl group at the 3-position, adds aromatic stability and potential for further functionalization. The dimethoxypropyl group introduces additional complexity to the molecule, contributing to its unique reactivity and selectivity in chemical reactions.
Recent studies have highlighted the potential of N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide in the development of new materials for energy storage. Researchers have explored its use as a precursor for synthesizing advanced polymers and composites with enhanced electrical conductivity. These materials show promise in applications such as flexible electronics and high-capacity batteries.
In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for drug development. Its structure allows for modifications that could target specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit moderate inhibitory activity against certain enzymes involved in inflammatory processes. This suggests that further research could unlock its therapeutic potential in treating conditions such as arthritis or cardiovascular diseases.
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide involves a multi-step process that typically begins with the preparation of the benzene sulfonamide derivative. This is followed by nucleophilic substitution reactions to introduce the dimethoxypropyl group. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to characterize the compound and confirm its structure.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes hydrolysis to form less complex molecules. These findings are important for developing strategies to minimize environmental contamination during industrial processes involving this compound.
In conclusion, N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in both academic research and industrial innovation. As ongoing studies continue to uncover new properties and uses for this compound, it holds significant potential for advancing technologies in materials science, pharmaceuticals, and beyond.
2034397-47-0 (N-(2,3-dimethoxy-2-methylpropyl)-3-methylbenzene-1-sulfonamide) Related Products
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)



